1-Amino-2-indanol
Description
Significance of 1-Amino-2-indanol as a Chiral Building Block in Contemporary Organic Synthesis
cis-1-Amino-2-indanol is a crucial chiral building block in numerous areas of chemistry, including organic and medicinal chemistry. mdpi.comresearchgate.netnih.gov As a chiral 1,2-amino alcohol, it is a versatile precursor for the synthesis of enantiomerically pure compounds, which is a critical requirement in drug development to ensure therapeutic efficacy and minimize potential side effects. chemimpex.com Its importance is highlighted by its role as a key intermediate in the synthesis of various pharmaceutical agents. nordmann.globalresearchgate.net
One of the most notable applications of this compound is in the synthesis of Indinavir (marketed as Crixivan®), a potent HIV protease inhibitor used in the treatment of AIDS. researchgate.netnih.gov The precise stereoconformation conferred by the aminoindanol (B8576300) fragment is essential for the drug's therapeutic activity. researchgate.net Beyond this specific application, the compound is widely recognized as a fundamental building block for a diverse range of bioactive molecules and is utilized in the development of advanced materials and agrochemicals. chemimpex.com Its utility stems from its ability to serve as a source of chirality, enabling the construction of complex molecules with specific three-dimensional arrangements. chemimpex.comnordmann.global
Role of the Rigid Cyclic Skeleton in Stereochemical Control
A defining feature of this compound is its conformationally constrained bicyclic structure. The fusion of the cyclopentanol (B49286) ring, containing the amino and hydroxyl groups, with a benzene (B151609) ring creates a rigid skeleton. mdpi.comresearchgate.net This rigidity is a direct result of the methylene (B1212753) bridge linking the aromatic ring and the alcohol-bearing carbon. nih.gov
This structural constraint is the key to the high levels of stereoselectivity often achieved when using aminoindanol-based chiral auxiliaries and catalysts. nih.gov The rigid framework effectively limits the number of possible transition state geometries during a chemical reaction. nih.gov Compared to more flexible, acyclic analogues such as phenylglycinol, the constrained nature of the aminoindanol skeleton allows for more effective control over the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.gov This enhanced stereochemical control is a significant advantage in asymmetric synthesis. smolecule.com
Overview of cis-1-Amino-2-indanol as a Central Moiety in Chiral Ligands and Auxiliaries
The cis-1-amino-2-indanol moiety is a central component in a wide array of widely used chiral ligands and auxiliaries. mdpi.comresearchgate.netnih.gov Its structure, featuring vicinal amino and hydroxyl groups in a fixed cis-orientation, makes it an ideal scaffold for coordination to metal centers in catalysts or for temporary attachment to a substrate as a chiral auxiliary. mdpi.com
This compound forms the backbone of several important classes of ligands used in asymmetric catalysis, such as the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.comresearchgate.net Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol have proven to be highly efficient for the enantioselective reduction of carbonyl compounds, often outperforming catalysts derived from other chiral amino alcohols. mdpi.comresearchgate.netresearchgate.net
As a chiral auxiliary, cis-1-amino-2-indanol derivatives are employed in various asymmetric transformations. These include diastereoselective enolate alkylations and diastereoselective reductions, where the auxiliary guides the approach of reagents to a prochiral center, thereby controlling the formation of new stereocenters. mdpi.comresearchgate.netresearchgate.net It is also used as a resolving agent for racemic mixtures of compounds like carboxylic acids. researchgate.net
Table 1: Selected Asymmetric Transformations Using cis-1-Amino-2-indanol Derivatives
| Transformation Type | Derivative/Catalyst | Role | Key Finding | Citation(s) |
|---|---|---|---|---|
| Aldol (B89426) Reactions | Chiral oxazolidinone | Chiral Auxiliary | High diastereoselectivity for syn-aldol products. | nih.gov |
| Diels-Alder Reactions | Chiral oxazolidinone | Chiral Auxiliary | Effective control in cycloaddition reactions. | nih.gov |
| Reduction of α-Keto Esters | 1-Arylsulfonamido-2-aminoindanols | Chiral Auxiliary | High stereoselectivity in ketone reduction. | nih.gov |
| Reduction of Ketones | Oxazaborolidines | Chiral Ligand | Highly efficient for asymmetric reductions. | nih.gov |
| Asymmetric Alkylation | Chiral amide | Chiral Auxiliary | Impressive stereodirecting power (d.r. > 98:2). | scribd.com |
Historical Context of its Discovery and Initial Applications in Asymmetric Transformations
The prominence of cis-1-amino-2-indanol in asymmetric synthesis is a relatively recent development, with its utility first being demonstrated in the early 1990s. In 1990, researchers at Merck Research Laboratories identified (1S, 2R)-1-amino-2-indanol as an effective ligand for HIV-protease inhibitors. nih.gov This foundational work led directly to the discovery and development of the clinically successful drug Indinavir (Crixivan®), which received approval from the U.S. Food and Drug Administration in 1996. nih.gov
Following its identification as a critical component of Indinavir, the compound's potential in broader asymmetric synthesis was quickly recognized. nih.gov One of the first applications of cis-1-amino-2-indanol as a chiral ligand in asymmetric catalysis was reported in 1991 for its use in chiral oxazaborolidine-based reductions of ketones. nih.gov Since these initial discoveries, it has become an indispensable tool, leading to the development of a vast number of catalysts and auxiliaries that rely on its unique, rigid structure to achieve high levels of enantio- and diastereoselectivity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869736 | |
| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-73-4 | |
| Record name | 1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 1 Amino 2 Indanol and Its Derivatives
Strategies for Stereoselective Synthesis of cis-1-Amino-2-indanol
The stereoselective synthesis of cis-1-amino-2-indanol is paramount for its applications in asymmetric catalysis and as a component of chiral drugs. nih.govnih.gov Methodologies have been devised to control the stereochemistry, either by directing the formation of the cis product or through the epimerization of the more easily accessible trans isomer.
Synthesis from Indane Skeleton Precursors
A majority of the synthetic routes towards cis-1-amino-2-indanol utilize precursors that already contain the indane ring system. mdpi.comresearchgate.net These methods focus on the stereocontrolled introduction of the amino and hydroxyl functionalities.
A practical and widely adopted method for synthesizing enantiopure cis-1-amino-2-indanol involves the Ritter-type reaction on indene (B144670) oxide. mdpi.com This strategy was first reported in 1995, starting from indene oxide prepared by the reaction of indene with hydrogen peroxide. mdpi.com The reaction of indene oxide with a nitrile, such as acetonitrile (B52724), under acidic conditions (e.g., sulfuric acid) leads to the formation of a nitrilium ion intermediate. mdpi.comnih.gov This is followed by an intramolecular cyclization to form a cis-oxazoline, which upon hydrolysis, yields the desired cis-1-amino-2-indanol. mdpi.comnih.gov
Initial attempts using 97% sulfuric acid in acetonitrile resulted in yields of 55-60%. mdpi.com However, employing fuming sulfuric acid (21% SO₃) suppressed the formation of the indanone byproduct and improved the yield to 78-80%. mdpi.com The mechanism involves the acid-catalyzed opening of the epoxide to form a carbocation, which is then trapped by acetonitrile to form nitrilium ions. mdpi.com These ions then cyclize to the more stable cis-oxazoline. mdpi.com An optimized large-scale synthesis starting from enantioenriched indene oxide, obtained via Jacobsen enantioselective epoxidation, has been developed, yielding highly enantiopure (1S,2R)-1-amino-2-indanol after enantioenrichment with L-tartaric acid. mdpi.com
| Reagent/Condition | Yield | Enantiomeric Excess (ee) | Reference |
| 97% H₂SO₄ in acetonitrile | 55-60% | Racemic | mdpi.com |
| Fuming H₂SO₄ (21% SO₃) | 78-80% | Racemic | mdpi.com |
| Jacobsen epoxidation, Ritter reaction, L-tartaric acid resolution | High | >99% | mdpi.com |
Intramolecular amide cyclization represents another significant pathway to cis-1-amino-2-indanol. mdpi.com This method hinges on the formation of an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position. A subsequent intramolecular cyclization of an O-amide furnishes a cis-5-membered ring intermediate. mdpi.com
One of the earliest reports of this strategy involved treating trans-2-bromoindan-1-ol with excess ammonia (B1221849) to form trans-1-aminoindan-2-ol, presumably through an indene oxide intermediate. nih.gov Acylation of the trans-amino alcohol followed by treatment with thionyl chloride induced an intramolecular cyclization with inversion of configuration at C2, leading to a cis-oxazoline. mdpi.comnih.gov Subsequent acidic hydrolysis yielded racemic cis-1-amino-2-indanol. mdpi.comnih.gov
Building on this concept, an enantioselective synthesis was developed using an enantioselective epoxidation as the key step. mdpi.com Racemic trans-1-azido-2-indanol, obtained from the opening of indene oxide with sodium azide (B81097), can be resolved enzymatically. The resolved azido (B1232118) alcohol can then be converted to the corresponding cis-1-amino-2-indanol through a sequence involving mesylation, displacement with acetate (B1210297) (inversion of configuration), hydrolysis, and reduction of the azide. nih.gov
| Starting Material | Key Steps | Product | Reference |
| trans-2-Bromoindan-1-ol | Amination, acylation, cyclization with SOCl₂, hydrolysis | Racemic cis-1-amino-2-indanol | nih.gov |
| Racemic trans-1-Azido-2-indanol | Enzymatic resolution, mesylation, acetate displacement, hydrolysis, azide reduction | Enantiopure cis-1-amino-2-indanol | nih.gov |
Direct amination of the benzylic Csp³-H bond of 2-indanol (B118314) derivatives provides a more direct route to introduce the amino group. mdpi.com This can be achieved through either radical pathways or metal-catalyzed nitrene insertion. mdpi.comresearchgate.net
In a radical-mediated approach, a trichloroacetamidate derivative of 2-indanol, when treated with an oxidant like PhI(OAc)₂ and a radical initiator under light irradiation, undergoes a 1,5-hydrogen atom transfer (HAT). mdpi.com This generates a benzylic radical that is trapped by an iodine source, followed by intramolecular cyclization to an oxazoline (B21484). Hydrolysis of this oxazoline yields cis-1-amino-2-indanol with high diastereoselectivity. mdpi.com
Catalytic C-H amination often employs metal complexes of rhodium, ruthenium, silver, cobalt, manganese, or iron. researchgate.net These catalysts react with precursors like carbamates, sulfamate (B1201201) esters, or azidoformates to generate a metal-nitrene intermediate. mdpi.comresearchgate.net This intermediate then inserts into the benzylic C-H bond in a cis-selective manner to form the desired cyclic product, which can then be converted to cis-1-amino-2-indanol. mdpi.comresearchgate.net
| Method | Precursor | Catalyst/Reagent | Key Intermediate | Reference |
| Radical-mediated C-N bond formation | 2-Indanol trichloroacetamidate | PhI(OAc)₂, NaI, light | Oxazoline | mdpi.com |
| Metal-catalyzed C-H amination | 2-Indanol sulfamate ester | Rhodium complex | Metal-nitrene | mdpi.comresearchgate.net |
Intramolecular Amide Cyclization Approaches
Synthesis from Non-Indane Skeleton Building Blocks
An alternative to modifying a pre-existing indane ring is to construct the bicyclic system from acyclic precursors. This approach offers the potential for high levels of stereocontrol by setting the stereocenters in the acyclic starting material. researchgate.net
An elegant enantioselective synthesis of cis-1-amino-2-indanol starting from (E)-cinnamate ethyl ester was reported in 2006. mdpi.comresearchgate.net The key step is a Sharpless asymmetric dihydroxylation, which establishes the two stereocenters with high enantioselectivity. mdpi.comwikipedia.org
The synthesis commences with the asymmetric dihydroxylation of the cinnamate (B1238496) ester to produce a syn-diol with excellent yield and enantiomeric excess. mdpi.com The benzylic alcohol is then selectively substituted with an azide nucleophile under Mitsunobu conditions, which proceeds with inversion of configuration. mdpi.com Subsequent reduction of the azide to an amine, protection of the resulting amino alcohol as an oxazolidinone, and a final Friedel-Crafts cyclization furnishes the desired enantiopure cis-1-amino-2-indanol. mdpi.com This strategy highlights the power of building the chiral framework in an acyclic system before the ring-closing step. researchgate.net
| Starting Material | Key Reaction | Intermediate | Final Product | Reference |
| (E)-Cinnamate ethyl ester | Sharpless asymmetric dihydroxylation | syn-Diol | (1S,2R)-1-Amino-2-indanol | mdpi.comresearchgate.net |
Approaches Involving Asymmetric Epoxidation as a Key Step
A prominent and effective strategy for synthesizing enantiomerically pure 1-amino-2-indanol involves the asymmetric epoxidation of indene as the crucial stereochemistry-determining step. tubitak.gov.tr The Jacobsen-Katsuki epoxidation is a widely utilized method for this transformation, employing a chiral manganese-salen complex as the catalyst. nih.gov
Table 1: Conditions for Asymmetric Epoxidation of Indene
| Catalyst | Oxidant | Additive/Co-catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|---|
| (S,S)-Mn-Salen (0.7 mol%) | 1.5M aq. NaOCl | 4-(3-phenylpropyl)pyridine N-oxide (3 mol%) | Chlorobenzene (B131634) | 89% | 88% | nih.gov |
| (R,R)-Mn-Salen (0.5 mol%) | aq. NaOCl | None specified | Dichloromethane/Water | - | 90% |
Chelation-Controlled Reduction Strategies
Chelation-controlled reduction is a powerful strategy to establish the desired cis-stereochemistry in this compound by directing a hydride reagent to a specific face of a ketone or imine precursor. This approach relies on the formation of a cyclic intermediate where a metal ion coordinates to both a heteroatom (typically oxygen from a hydroxyl group) and the carbonyl or imine group being reduced.
One application of this strategy involves the reduction of an α-hydroxy oxime ether, a precursor to this compound. The reaction of this precursor with a borane (B79455) reagent first generates an alkoxy borane intermediate. tubitak.gov.tr This intermediate activates the oxime for reduction and sterically shields one face of the molecule, directing the subsequent hydride attack from the less hindered side to preferentially form the cis-amino alcohol. tubitak.gov.tr While reduction with borane alone provides moderate selectivity, the use of chiral catalysts in conjunction with the borane can significantly enhance the diastereoselectivity through a process of double stereodifferentiation. tubitak.gov.tr
Another example is the reduction of N-protected β-amino ketones. While these substrates can be challenging, specific conditions can achieve high stereoselectivity. researchgate.net For instance, the reduction of γ-oxo-α-amino acids using sodium borohydride (B1222165) in the presence of a catalytic amount of manganese(II) chloride has been shown to be highly stereoselective, favoring the syn (equivalent to cis in the indanol system) product. researchgate.net The Lewis acidic metal ion is believed to form a chelate with the substrate, fixing its conformation and directing the approach of the hydride reagent.
Stereocontrol via Epimerization Strategies
Epimerization provides a route to the thermodynamically more stable cis-1-amino-2-indanol from an accessible trans-isomer. This stereochemical inversion can be targeted at either the C1 or C2 position of the indane skeleton through distinct chemical transformations. mdpi.com
A straightforward approach to invert the stereocenter at the C1 position involves an intramolecular SN2 reaction. mdpi.com This strategy, reported by Resnick's group, begins with the trans-1-amino-2-indanol isomer. The amino group at C1 is first converted into a suitable amide, such as a benzamide, under Schotten-Baumann conditions. mdpi.com Treatment of this trans-N-benzoyl-aminoindanol with a strong acid, such as 80% sulfuric acid, induces an intramolecular cyclization. mdpi.com The hydroxyl group at C2 attacks the activated amide carbonyl, leading to the formation of a cis-oxazoline intermediate. This cyclization proceeds with inversion of configuration at the C1 benzylic position. Subsequent acidic hydrolysis of the oxazoline ring opens it to reveal the desired cis-1-amino-2-indanol, achieving a complete epimerization from the trans starting material. mdpi.com This sequence has been reported to provide the enantiopure (1S,2R)-amino alcohol in 84% yield over two steps. mdpi.com
The stereochemistry at the C2 position can be inverted using the Mitsunobu reaction, a reliable method for achieving SN2 substitution on secondary alcohols with clean inversion of configuration. mdpi.comorganic-chemistry.org In a synthesis reported by Ogasawara and Takahashi, this strategy was applied to a trans-1-azido-2-indanol intermediate. mdpi.com The trans-azido alcohol is subjected to Mitsunobu conditions, typically involving triphenylphosphine (B44618) (PPh3), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and an acidic nucleophile such as p-nitrobenzoic acid. nih.govmdpi.com The reaction activates the C2 hydroxyl group, allowing it to be displaced by the p-nitrobenzoate nucleophile with inversion of the stereocenter. mdpi.comorganic-chemistry.org This step transforms the trans-azido alcohol into a cis-azido ester. mdpi.com The final cis-1-amino-2-indanol is then obtained through the reduction of both the azide and the ester groups, which can be accomplished in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH4) or in a two-step sequence of methanolysis followed by catalytic hydrogenation. mdpi.com
Epimerization via SN2 at C1 Position
Stereocontrol via Diastereoselective Imino Alcohol Reduction
A highly effective method for controlling the stereochemistry of this compound is the diastereoselective reduction of a 2-hydroxy-1-iminoindane precursor. mdpi.com The key intermediate, 2-hydroxy-1-indanone, can be prepared in enantiomerically pure form and then converted to an oxime or oxime ether at the C1 position. tubitak.gov.trmdpi.comoup.com The subsequent reduction of this C=N double bond is directed by the existing stereocenter at C2.
The diastereoselectivity of the reduction can be significantly influenced by the choice of reducing agent and catalyst. tubitak.gov.troup.com For instance, catalytic hydrogenation of the oxime of (R)-2-hydroxy-1-indanone using various heterogeneous catalysts can produce (1S,2R)-1-amino-2-indanol with varying degrees of selectivity. oup.com
Table 2: Diastereoselective Hydrogenation of (R)-2-Hydroxy-1-indanone Oxime
| Catalyst | Solvent | Additive | Diastereomeric Ratio (cis:trans) | Ref |
|---|---|---|---|---|
| 10% Pd/C | EtOH | - | 84:16 | oup.com |
| 10% Pd/C | EtOH | 1 eq HCl | 89:11 | oup.com |
Furthermore, the reduction of oxime ethers using borane complexed with chiral oxazaborolidine catalysts can achieve excellent cis-selectivity. tubitak.gov.tr This approach benefits from double stereodifferentiation, where both the chiral catalyst and the substrate's C2 stereocenter influence the facial selectivity of the hydride attack. tubitak.gov.tr The reaction of the α-hydroxy oxime ether with the borane reagent first forms an alkoxy borane intermediate, which then directs the reduction to yield the cis-amino alcohol with high enantioselectivity. tubitak.gov.tr
Table 3: Enantioselective Reduction of 2-Hydroxyindanone Oxime Ether with BH₃·THF and Chiral Catalysts
| Catalyst derived from | cis:trans Selectivity | Yield | Ref |
|---|---|---|---|
| (1R,2S)-Norephedrine | 76:24 | 85% | tubitak.gov.tr |
| (S)-Valinol | 80:20 | 89% | tubitak.gov.tr |
| (1S,2R)-1-Amino-2-indanol | 95:5 | 78% | tubitak.gov.tr |
Enzymatic Approaches to Enantiopure this compound
Enzymatic methods offer highly selective pathways to enantiopure this compound and its precursors, primarily through the kinetic resolution of racemic mixtures. mdpi.com These biocatalytic approaches leverage the high stereoselectivity of enzymes like lipases to differentiate between enantiomers. sci-hub.se
One common strategy is the enzymatic resolution of a racemic precursor. For example, racemic 2-acetoxy-1-indanone can be resolved through enantioselective hydrolysis catalyzed by a lipase (B570770), such as Amano PS. oup.com The enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the other unreacted. This process can yield both the desired (R)-2-hydroxy-1-indanone and the unreacted (S)-2-acetoxy-1-indanone with high enantiomeric excess. oup.com Similarly, fungus-catalyzed hydrolysis has been used to produce optically pure α-hydroxy indanone from its corresponding acetate. tubitak.gov.tr
Another approach involves the enzymatic acylation of a racemic alcohol. Racemic trans-1-azido-2-indanol, an intermediate in some syntheses of the cis-amino alcohol, can be resolved using an immobilized lipase (like Lipase PS 30) and an acyl donor such as isopropenyl acetate. nih.govmdpi.com The enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol, both in high ee. mdpi.com
Enzymes can also be used to resolve the final product itself. In one method, N,O-diacetyl-cis-1-amino-2-indanol was subjected to alcoholysis in the presence of Candida antarctica lipase B (CAL-B). mdpi.com The enzyme demonstrated extremely high selectivity, hydrolyzing only one enantiomer to provide both the hydrolyzed product and the unreacted diacetyl compound with excellent yields and enantiomeric purity. mdpi.com Selective N-acetylation of racemic cis-1-amino-2-indanol using immobilized CALB has also been achieved with high enantioselectivity. researchgate.net
Table 4: Examples of Enzymatic Resolutions for this compound Synthesis
| Substrate | Enzyme | Reaction Type | Product(s) | Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|---|
| (±)-2-Acetoxy-1-indanone | Amano PS Lipase | Hydrolysis | (R)-2-Hydroxy-1-indanone | 45% | 94% | oup.com |
| (±)-trans-1-Azido-2-indanol | Lipase PS 30 | Acylation | (1S,2S)-azidoindanol / (1R,2R)-azido acetate | 46% / 44% | >96% / >96% | mdpi.com |
Fungus-Catalyzed Hydrolysis Methods
A notable biocatalytic approach involves the use of fungi to achieve the stereoselective hydrolysis of a precursor molecule. An efficient synthesis of (1S, 2R)-1-amino-2-indanol begins with the acetoxylation of indanone. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr The resulting acetoxyindanone undergoes fungus-catalyzed hydrolysis to yield optically pure α-hydroxy indanone. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr This intermediate is then converted to (1S, 2R)-1-amino-2-indanol through the formation and subsequent enantioselective reduction of its oxime ether, achieving a high cis selectivity of 97%. tubitak.gov.trtubitak.gov.tr This method highlights the efficacy of microbial catalysis in producing key chiral intermediates. trdizin.gov.tr
Lipase and Omega-Transaminase Mediated Syntheses
The combined use of lipases and ω-transaminases provides a powerful chemoenzymatic route to both trans and cis isomers of this compound. nih.govwilddata.cn The synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol can be accomplished through a series of enzyme-catalyzed reactions. nih.gov
The process starts with the lipase-catalyzed enantioselective hydrolysis of 2-acetoxyindanone to produce (R)-2-hydroxyindanone. nih.gov From this chiral ketone, two distinct pathways diverge:
Synthesis of trans-(1R,2R)-1-Amino-2-indanol: (R)-2-hydroxyindanone is converted to trans-(1R,2R)-1-amino-2-indanol using an ω-transaminase with (S)-1-aminoindan as the amino donor. This reaction proceeds with high diastereoselectivity (>98% de). nih.gov
Synthesis of cis-(1S,2R)-1-Amino-2-indanol: The (R)-2-hydroxyindanone undergoes reductive amination to yield the diastereomeric (2R)-aminoindanol. A subsequent kinetic resolution is performed using an ω-transaminase with pyruvate (B1213749) as the amino acceptor. nih.gov The enantioselectivity of the ω-transaminase for the (2R)-aminoindanol can be enhanced by the addition of γ-cyclodextrin. nih.gov
These enzymatic strategies demonstrate the versatility of biocatalysis in controlling stereochemistry to produce valuable chiral amino alcohols. nih.govacs.org
Resolution of Racemic this compound Mixtures
While direct asymmetric synthesis is often preferred, many synthetic routes yield a racemic mixture of cis-1-amino-2-indanol. mdpi.com Consequently, the resolution of this racemate is a crucial step in obtaining the desired enantiomerically pure compound. mdpi.com
Chemical Resolution through Diastereomeric Salt Formation
A classical and widely employed method for separating enantiomers is through the formation of diastereomeric salts. mdpi.com This technique relies on the differential solubility of the salts formed between the racemic mixture and a chiral resolving agent. unchainedlabs.com
Chiral carboxylic acids are effective resolving agents for racemic cis-1-amino-2-indanol. mdpi.comresearchgate.net The process involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can often be separated by fractional crystallization. google.com
One successful example is the use of (S)-2-phenylpropionic acid as a resolving agent. mdpi.comglobalauthorid.com This acid selectively crystallizes with (1R,2S)-1-amino-2-indanol, allowing for its separation from the (1S,2R)-enantiomer. mdpi.com After filtration, the enantiopure (1R,2S)-1-amino-2-indanol can be liberated from the salt by treatment with a base, providing the desired product with a 35% yield. mdpi.com The resolving agent can also be recovered with high efficiency. mdpi.com Tartaric acid has also been utilized effectively for the enantioenrichment and complete resolution of cis-1-amino-2-indanol. mdpi.com
| Resolving Agent | Target Enantiomer | Yield (%) | Reference |
| (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35 | mdpi.com |
| Tartaric acid | Not specified | Not specified | mdpi.com |
Kinetic Resolution Methods
Kinetic resolution is another powerful strategy for separating enantiomers. This method is based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com
Enantioselective acylation of the alcohol group in cis-1-amino-2-indanol, catalyzed by a chiral nucleophilic catalyst, is an effective kinetic resolution technique. mdpi.comresearchgate.net In this approach, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
Research by Kawabata's group demonstrated this method using a chiral aminopyridine catalyst. mdpi.com After screening various protecting groups for the amine function, 4-(dimethylamino)benzamide (B1268822) was found to be optimal. mdpi.com In the presence of isobutyric anhydride (B1165640) as the acylating agent and the chiral aminopyridine catalyst, the (S)-alcohol of the N-protected cis-1-amino-2-indanol was preferentially acylated. mdpi.com The unreacted (1S,2R)-N-protected amino alcohol could be recovered with 99% enantiomeric excess (ee) after 64% conversion. mdpi.com Subsequent removal of the protecting group afforded the desired (1S,2R)-1-amino-2-indanol. mdpi.com
A phosphinite derivative, prepared in two steps from commercially available (1S,2R)-aminoindanol, has also been shown to be an effective catalyst for the enantioselective acylation of diols. organic-chemistry.orgnih.govacs.org This highlights the utility of derivatives of this compound itself in promoting asymmetric transformations. organic-chemistry.org
| Catalyst Type | Acylating Agent | Protecting Group | Recovered Enantiomer | Enantiomeric Excess (ee) | Reference |
| Chiral Aminopyridine | Isobutyric anhydride | 4-(Dimethylamino)benzamide | (1S,2R)-91 | 99% | mdpi.com |
| N-4'-pyridinyl-α-methyl proline derivative | Not specified | Trifluoroacetyl | Not specified | Not specified | mdpi.com |
Silylative Kinetic Resolution
Silylative kinetic resolution is a method employed for the separation of enantiomers from a racemic mixture. In the context of 1-indanol (B147123) derivatives, which are precursors to this compound, this technique utilizes chiral catalysts to achieve asymmetric silylation.
Chiral guanidine (B92328) catalysts, such as N-(1-(β-naphthyl)ethyl)benzoguanidine, have been shown to be effective in the kinetic resolution of racemic 1-indanol derivatives. The process involves the enantioselective silylation of one enantiomer over the other using a silylating agent like triphenylchlorosilane. This methodology can achieve high selectivity factors (s-values), enabling the production of enantiopure (S)-1-indanol on a gram scale with low catalyst loading.
Table 1: Silylative Kinetic Resolution of 1-Indanol Derivatives
| Catalyst | Silylating Agent | Selectivity (s-value) | Catalyst Loading |
|---|
Data sourced from multiple research findings.
Oxidative Kinetic Resolution
Oxidative kinetic resolution represents another strategy for resolving racemic alcohols. This method has been applied using chiral transition-metal complexes as catalysts. wilddata.cn Specifically, chiral ferrocenyloxazolinylphosphine-ruthenium complexes have been identified as effective catalysts for the oxidative kinetic resolution of racemic alcohols. wilddata.cn This approach is part of a broader set of kinetic resolution techniques, which also includes methods like enantioselective acylation, used to obtain enantiomerically pure compounds. researchgate.netacs.org
Synthesis of Substituted this compound Derivatives
The synthesis of this compound derivatives bearing substituents on the aromatic ring is of significant interest for applications in catalysis and drug development. mdpi.com Various strategies have been developed to introduce a range of substitution patterns onto the indane core. mdpi.comresearchgate.net
A variety of synthetic methods are available for producing 1-indanones substituted on the aryl ring, which serve as key precursors to substituted 1-amino-2-indanols. beilstein-journals.org
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation is a common method. For instance, substituted 3-arylpropionic acids can be converted to their corresponding acid chlorides, which then undergo cyclization in the presence of a Lewis acid like AlCl₃ to yield substituted 1-indanones. beilstein-journals.org Similarly, a one-step synthesis using 3,3-dimethylacrylic acid and a substituted aromatic substrate can be induced by NbCl₅. beilstein-journals.org
Cyclization of Phenylpropionic Acids: The cyclization of 3-(2-bromophenyl)propionic acid using n-BuLi at low temperatures produces 1-indanone. beilstein-journals.org Additionally, 3-arylpropionic acids can be cyclized at high temperatures with catalysts like Tb(OTf)₃ to afford substituted 1-indanones. beilstein-journals.org
One-Pot Process from Benzoic Acids: An efficient one-pot process involves converting substituted benzoic acids to acyl chlorides, which then react with ethylene. The resulting intermediate undergoes an intramolecular Friedel–Crafts alkylation to form the substituted 1-indanone. beilstein-journals.org
Diels-Alder Reaction: For specific substitution patterns, such as a 7-methyl group, a Diels-Alder reaction between 1,3-pentadiene (B166810) and 2-cyclopentenone can be employed, followed by oxidative aromatization, to produce the substituted indanone. beilstein-journals.org This intermediate can then be converted to cis-1-amino-7-methyl-2-indanol. beilstein-journals.org
These methods provide access to a diverse range of cis-1-amino-2-indanol derivatives with various substituents on the aromatic portion of the molecule. mdpi.com
The reaction between the conformationally restricted this compound and aldehydes, particularly salicylaldehydes, leads to the formation of Schiff bases and the subsequent generation of fused 1,3-oxazolidines. soton.ac.uknih.govmdpi.comsoton.ac.uk These heterocyclic structures are significant cores in many bioactive compounds. soton.ac.uknih.govmdpi.comsoton.ac.uk Mechanistic studies indicate that while oxazolidines can be formed under kinetic control, the corresponding imines are generally the more thermodynamically stable products. soton.ac.uknih.govmdpi.comresearchgate.net
The condensation of this compound with salicylaldehydes results in the formation of Schiff bases (imines). soton.ac.uksoton.ac.uk These imines can exist in equilibrium with their enamine tautomers. soton.ac.uknih.govsoton.ac.uk The position of this equilibrium has been investigated through experimental methods, including crystallographic analyses, and supported by DFT-based calculations. soton.ac.uknih.govsoton.ac.uk
In the solid state, analysis of bond distances from X-ray diffraction data can help distinguish between the tautomeric forms. nih.gov For example, in some dinitro derivatives, the proton is primarily located on the nitrogen atom, but residual electron density near the oxygen atom suggests a rapid equilibrium between the imine and enamine tautomers within the crystal lattice. nih.gov This indicates that the proton is delocalized and partially bonded to both the nitrogen and oxygen atoms. nih.gov
The cyclization of the intermediate imine to form the fused 1,3-oxazolidine ring system can be controlled to achieve specific stereochemical outcomes. soton.ac.ukmdpi.com When the cyclization is performed under acylating conditions, the reaction proceeds with high diastereoselectivity, leading to the formation of 2,4-trans-oxazolidines. soton.ac.uknih.govmdpi.comresearchgate.netx-mol.net
This stereocontrol is a critical aspect of the synthesis, allowing for the specific configuration of the newly formed chiral center at the C-2 position of the oxazolidine (B1195125) ring. mdpi.com In some instances during imine formation, a pentacyclic oxazolidine–oxazine structure has been isolated with complete stereocontrol. soton.ac.uknih.govmdpi.comsoton.ac.uk The prevalence of the imine under many conditions is attributed to thermodynamic control, as it represents the most stable structure, whereas the oxazolidine can be obtained under kinetic conditions. soton.ac.uknih.govsoton.ac.uk
Applications of 1 Amino 2 Indanol in Asymmetric Catalysis
1-Amino-2-indanol as a Chiral Ligand
The utility of this compound as a chiral ligand is extensive, finding application in a diverse array of asymmetric transformations. nih.govsmolecule.com Its derivatives are particularly prominent in the formation of oxazaborolidine catalysts for enantioselective reductions and in the development of sophisticated ligand architectures like BOX and PyBOX for a range of metal-catalyzed reactions. nih.govmdpi.com The inherent rigidity of the indane system is a critical factor in achieving high enantioselectivities in these catalytic processes. mdpi.com
Role in Oxazaborolidine Catalysts for Enantioselective Reductions
Catalysts derived from cis-1-amino-2-indanol, specifically oxazaborolidines, have proven to be highly effective in the enantioselective reduction of prochiral ketones. nih.govmdpi.com These catalyst systems, often generated in situ, offer a practical and powerful method for the stereoselective and chemoselective synthesis of chiral alcohols. ijprs.comyoutube.com The mechanism of these reductions, often referred to as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, involves the coordination of a borane (B79455) source to the nitrogen atom of the oxazaborolidine. youtube.com This enhances the Lewis acidity of the ring's boron atom, which then coordinates to the ketone, facilitating a face-selective intramolecular hydride transfer. youtube.com
The application of oxazaborolidine catalysts derived from this compound extends to a broad spectrum of carbonyl compounds. nih.govmdpi.com Early studies demonstrated that catalysts formed from cis-1-amino-2-indanol and a borane source could effectively reduce various ketones with high enantioselectivity. nih.gov For instance, the reduction of both cyclic and acyclic ketones using catalytic amounts (5–10 mol%) of aminoindanol (B8576300) treated with borane-methyl sulfide (B99878) complex in situ yielded the corresponding alcohols in high isolated yields (at least 89%) and excellent enantioselectivities (>85% ee). nih.gov The efficacy of these catalysts has also been highlighted in the desymmetrization of meso-imides, where a catalyst derived from (1R,2S)-cis-1-amino-2-indanol showed significantly better enantioselectivity compared to the traditional prolinol-derived CBS catalyst. whiterose.ac.uk
A simplified and practical procedure involves the use of a B-methoxy oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-2-indanol, which has been successfully employed in the asymmetric reduction of a variety of prochiral ketones, including challenging substrates like α-amino acetophenones. nih.gov
The enantioselective reduction of aromatic ketones is a particularly well-studied application of this compound-derived oxazaborolidine catalysts. nih.govchemicalbook.com Research has shown that these catalysts can achieve high levels of enantioselectivity in the reduction of various acetophenone (B1666503) derivatives. ijprs.comcapes.gov.br For example, an in situ generated chiral oxazaborolidine from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride (B1222165), and methyl iodide was used to reduce a range of ortho-, meta-, and para-substituted acetophenones, with enantiomeric excesses reaching up to 96%. ijprs.com It was noted that acetophenones with electron-withdrawing groups generally exhibited higher enantioselectivity than those with electron-donating groups. ijprs.com
The choice of borane source and reaction conditions can influence the outcome. While borane complexes like BH3-THF are effective, their handling can be challenging. ijprs.com Alternative methods using more stable borohydride reagents have been developed. ijprs.com For instance, using tetrabutylammonium borohydride with (1S, 2R)-(-)-cis-1-amino-2-indanol provided significantly better enantioselectivity (91% ee) for the reduction of acetophenone compared to sodium borohydride. ijprs.com
| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 91 | 89 | ijprs.com |
| 4-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 96 | 92 | ijprs.com |
| 3-Methoxyacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | 85 | 88 | ijprs.com |
| α-Tetralone | (1S,2R)-1-amino-2-indanol / Borane-methyl sulfide | >99 | 92 | nih.gov |
| 1-Indanone | (1S,2R)-1-amino-2-indanol / Borane-methyl sulfide | 95 | 94 | nih.gov |
Asymmetric Reduction of Carbonyl Compounds
Development of BOX and PyBOX Ligands
This compound serves as a crucial building block for the synthesis of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. mdpi.comwikipedia.org These C2-symmetric, polydentate ligands are considered "privileged" in asymmetric catalysis due to their ability to form stable complexes with a wide range of metals and induce high enantioselectivity in numerous reactions. wikipedia.orgstrem.com The oxazoline (B21484) rings are typically synthesized by cyclizing a 2-amino alcohol, such as this compound, with a dinitrile or dicarboxylic acid derivative. wikipedia.org
PyBOX ligands, which feature a pyridine (B92270) linker, act as tridentate "pincer-type" ligands. strem.com The coordination of the two nitrogen atoms from the oxazoline rings and the pyridine nitrogen to a metal center creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. strem.com The development of BOX and PyBOX ligands derived from this compound has led to significant advancements in asymmetric catalysis, including applications in Diels-Alder reactions, aldol (B89426) reactions, and hydrosilylations. wikipedia.orgrsc.orgsigmaaldrich.com For example, Indenyl-PyBOX ligands, which are derived from this compound, have proven effective as enantioselective catalysts. strem.com
Applications in Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones and imines, and ligands derived from this compound have been shown to be highly effective in this context. mdpi.comscilit.comcapes.gov.bracs.org In these reactions, an alcohol, typically isopropanol, serves as the hydrogen source, and the reaction is catalyzed by a metal complex bearing a chiral ligand. The rigid structure of (1S,2R)-1-amino-2-indanol is particularly advantageous for achieving high enantiomeric excesses in these transformations. mdpi.com
Complexes of Rhodium(I), Iridium(I), and Ruthenium(II) with this compound and its derivatives are among the most efficient catalysts for ATH. conicet.gov.arliv.ac.uk
Ruthenium(II) Complexes: Ruthenium complexes prepared from precursors like [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol are highly efficient for the ATH of various substrates. mdpi.com For instance, such a catalyst has been used for the reduction of N-(diphenylphosphinyl)imines, affording the corresponding phosphinamides in very good yields and with enantiomeric excesses up to 82%. mdpi.com Similarly, these Ru(II) catalysts are effective for the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines, leading to highly enantiomerically enriched α-branched primary amines (up to >99% ee) in short reaction times. acs.org The proposed mechanism for these Ru-catalyzed transfer hydrogenations often involves a metal-ligand bifunctional pathway where the ligand actively participates in the hydrogen transfer step. pnas.org
Rhodium(I) and Iridium(I) Complexes: Rhodium and Iridium complexes featuring this compound have also been successfully employed in ATH. researchgate.netgoogle.comresearchgate.net A chiral rhodium complex formed from [RhClCp]2 (Cp = pentamethylcyclopentadienyl) and (1R,2S)-1-amino-2-indanol provides a superior catalyst for the rapid and high-yielding ATH of acetophenone. researchgate.net Chiral β-amino alcohols, including this compound, have been used as ligands for Rh(I) and Ir(I) catalyzed ATH of acetophenones in water using formate (B1220265) as the hydrogen donor. liv.ac.uk While iridium catalysts generally showed higher activity, ruthenium catalysts often provided better enantioselectivities under these aqueous conditions. liv.ac.uk
Enantioselective Hydrogenation of Ethyl Pyruvate (B1213749)
The enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate, is a significant transformation in organic synthesis, yielding chiral α-hydroxy esters that are valuable building blocks. The use of chiral modifiers in heterogeneous catalysis is a key strategy to induce enantioselectivity. Derivatives of this compound have been explored as chiral modifiers for platinum-based catalysts in the hydrogenation of ethyl pyruvate.
In a study utilizing a Pt/SiO2 catalyst, various chiral auxiliaries derived from indane were investigated. researchgate.net The research highlighted the structural sensitivity of the reaction. researchgate.net When (1R,2S)-(+)-cis-1-amino-2-indanol was used as a chiral modifier, it resulted in an "erosion of enantiomeric excess," indicating a detrimental effect on the stereochemical outcome. researchgate.net In contrast, (S)-(+)-1-aminoindan, a related but structurally different modifier, yielded an enantiomeric excess (ee) of 63%. researchgate.net The choice of solvent also played a crucial role, with 2-propanol being more effective than toluene (B28343), n-heptane, or acetic acid for the (S)-(+)-1-aminoindan modified system. researchgate.net
Further investigations into the enantioselective hydrogenation of ethyl pyruvate with a Pt/SiO2 catalyst examined a series of chiral modifiers, including (1R,2S)-(+)-cis-1-amino-2-indanol and its enantiomer, (1S,2R)-(-)-cis-1-amino-2-indanol. unlp.edu.arconicet.gov.ar The results showed that (1S,2R)-(-)-cis-1-amino-2-indanol gave a 30% ee, while the (1R,2S)-(+) enantiomer produced only a 5% ee. conicet.gov.ar Computational modeling using Density Functional Theory (DFT) was employed to understand the interactions between the chiral modifier and the substrate, ethyl pyruvate. unlp.edu.arconicet.gov.ar The calculations helped to predict the experimentally observed enantiomeric excesses. conicet.gov.ar The lower enantioselectivity observed with the aminoindanol derivatives was attributed to the presence of an intramolecular hydrogen bond within the modifier's structure, as revealed by non-covalent interaction (NCI) analysis. conicet.gov.ar
Table 1: Enantiomeric Excess in the Hydrogenation of Ethyl Pyruvate with Different Chiral Modifiers
| Chiral Modifier | Enantiomeric Excess (ee%) |
|---|---|
| (S)-(+)-1-aminoindan | 63% researchgate.netunlp.edu.ar |
| (R)-(-)-1-aminoindan | 45% unlp.edu.ar |
| (1S,2R)-(-)-cis-1-amino-2-indanol | 30% conicet.gov.ar |
| (1R,2S)-(+)-cis-1-amino-2-indanol | 5% conicet.gov.ar |
| (S)-(+)-1-indanol | <8% conicet.gov.ar |
| (R)-(-)-1-indanol | <8% conicet.gov.ar |
This table summarizes the enantiomeric excess (ee%) obtained in the enantioselective hydrogenation of ethyl pyruvate using a Pt/SiO2 catalyst modified with various chiral compounds.
Ligand Component in Chromium-Catalyzed Asymmetric Reactions
(1S,2R)-(-)-cis-1-Amino-2-indanol has proven to be a valuable ligand component in chromium-catalyzed asymmetric reactions, demonstrating high selectivity in various transformations. chemicalbook.comchemicalbook.comlookchem.com
Asymmetric Ene Reactions
In the realm of asymmetric ene reactions, chromium complexes incorporating ligands derived from (1S,2R)-(-)-cis-1-amino-2-indanol have been shown to be highly effective. chemicalbook.comchemicalbook.comlookchem.com These catalytic systems are particularly useful for the reaction between aryl aldehydes and alkenes such as alkoxy- and silyloxyalkenes, affording the desired products with high levels of enantioselectivity. chemicalbook.comchemicalbook.comlookchem.com
Inverse-Demand Hetero-Diels-Alder Reactions
(1S,2R)-(-)-cis-1-Amino-2-indanol is also a key component in ligands for chromium-catalyzed inverse-demand hetero-Diels-Alder reactions. chemicalbook.comchemicalbook.comlookchem.com These reactions, particularly those involving α,β-unsaturated aldehydes, proceed with high enantioselectivity. chemicalbook.comchemicalbook.com The catalyst system has been successfully applied to reactions between conjugated aldehydes and vinyl ethers, leading to the formation of dihydropyran derivatives with excellent diastereoselectivity and enantioselectivity. orgsyn.org A notable example is the reaction between 1-methoxy-1,3-butadiene (B1596040) and (t-butyldimethylsilyloxy)acetaldehyde, which yields the corresponding dihydropyran in 90% yield, with a diastereomeric ratio greater than 97:3 and an enantiomeric excess exceeding 99%. orgsyn.orgorgsyn.org
Ligand Component in Magnesium-Catalyzed Conjugate Addition Reactions
Derivatives of (1S,2R)-(-)-cis-1-amino-2-indanol serve as effective ligands in magnesium-catalyzed conjugate addition reactions. chemicalbook.comchemicalbook.com Specifically, magnesium complexes of bisoxazoline ligands derived from (1R,2S)-1-amino-2-indanol have been shown to catalyze the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. orgsyn.org This methodology provides an efficient route to valuable chiral building blocks.
This compound as a Chiral Auxiliary
The rigid, bicyclic structure of cis-1-amino-2-indanol makes it an excellent chiral auxiliary, capable of exerting significant stereochemical control in a variety of asymmetric transformations. mdpi.comresearchgate.netnih.gov Its utility stems from its ability to be temporarily incorporated into a substrate molecule, direct the course of a subsequent reaction, and then be removed, having imparted its chirality to the product.
Diastereoselective Enolate Alkylation
One of the notable applications of cis-1-amino-2-indanol as a chiral auxiliary is in diastereoselective enolate alkylation. mdpi.comresearchgate.net By forming a chiral amide or a related derivative with a carboxylic acid, the aminoindanol moiety can effectively shield one face of the corresponding enolate, leading to a highly diastereoselective alkylation reaction. This approach allows for the synthesis of enantioenriched α-substituted carboxylic acids. The rigid conformation of the indane skeleton is crucial for achieving high levels of stereocontrol in these reactions.
Diastereoselective Reduction
Derivatives of cis-1-amino-2-indanol have proven to be valuable chiral auxiliaries in the diastereoselective reduction of carbonyl compounds, particularly α-keto esters. mdpi.comnih.gov These auxiliaries guide the approach of a reducing agent to the ketone, favoring the formation of one diastereomer of the resulting alcohol over the other.
Research has shown that cis-1-arylsulfonamido-2-indanols are highly effective for this purpose. nih.gov When α-keto esters are attached to these chiral auxiliaries, their reduction proceeds with high diastereoselectivity, yielding the corresponding α-hydroxy esters in excellent yields. nih.gov A key advantage of this methodology is the ability to remove and recover the chiral auxiliary under mild basic conditions, such as saponification, without loss of optical purity. nih.govnih.gov This allows for the synthesis of optically active α-hydroxy acids, which are important building blocks for biologically active natural products. nih.gov The choice of the specific chiral auxiliary, the reducing agent, and any additives can be tailored to produce either enantiomer of the desired α-hydroxy acid with high enantiomeric excess. nih.gov
Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are often more efficient in the enantioselective reduction of carbonyl compounds compared to those derived from other chiral 1-amino-2-alcohols. mdpi.comresearchgate.net These catalysts have been successfully used for the reduction of various ketones. nih.gov For instance, the reduction of several cyclic and acyclic ketones using a catalyst generated in situ from aminoindanol and borane-methyl sulfide complex resulted in isolated yields of at least 89% and enantioselectivities greater than 85%. nih.gov
Applications in Asymmetric Aldol Reactions
The rigid conformational structure of cis-1-amino-2-indanol has been effectively utilized in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov Chiral oxazolidinones derived from (1S, 2R)-cis-aminoindanol have demonstrated significant potential in achieving high diastereoselectivity in syn-aldol reactions. nih.gov For example, a propionyl imide attached to this auxiliary provided a level of diastereoselectivity and isolated yield comparable to the well-established Evans auxiliaries derived from valinol or phenylalaninol. nih.gov A notable benefit of the aminoindanol-derived auxiliary is the ready availability of both of its enantiomers. nih.gov
In addition to oxazolidinones, N-tosyl-aminoindanol has been developed as a chiral auxiliary for ester-derived titanium enolate-based anti-selective aldol reactions. nih.gov This addresses a significant challenge in asymmetric synthesis, as the development of enantioselective anti-aldol methodologies has received less attention compared to their syn-selective counterparts. nih.gov
The versatility of this compound extends to its use as a starting material for more complex chiral auxiliaries. For instance, trans-(1R,2R)-(-)-1-Amino-2-indanol has been used to prepare an indene-based thiazolidinethione chiral auxiliary for propionate (B1217596) and acetate (B1210297) aldol additions. scientificlabs.co.uk Furthermore, while experiments with a this compound derivative in ytterbium(III)-catalyzed direct aldol-Tishchenko reactions of aliphatic ketones were initially met with limited success, they highlight the ongoing exploration of this scaffold in novel catalytic systems. rsc.org
Utility in Asymmetric Alkylations
cis-1-Amino-2-indanol serves as an important derivative when employed as a chiral auxiliary in diastereoselective enolate alkylation. mdpi.comresearchgate.net The development of chiral auxiliaries for asymmetric alkylations has achieved high levels of diastereoselectivity, often exceeding 99:1. nih.gov
Use in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic molecules with multiple stereocenters. nih.gov this compound derivatives have been successfully employed as both chiral auxiliaries and ligands for catalysts in asymmetric versions of this reaction. nih.govnih.gov
As a chiral auxiliary, 1-(arylsulfonamido)indan-2-ols have been shown to be highly effective. nih.gov Acrylate esters derived from these auxiliaries react with dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid to give the endo-adducts with high diastereoselectivity. nih.gov For example, reactions with cyclopentadiene have demonstrated endo/exo ratios of greater than 99:1 and endo diastereoselectivities ranging from 86:14 to 96:4, with good to excellent yields. nih.gov The chiral auxiliary can be removed under mild hydrolysis conditions and recovered without any loss of its optical purity. nih.gov
In addition to their role as auxiliaries, bis(oxazoline) ligands derived from aminoindanol have been used in metal-catalyzed asymmetric Diels-Alder reactions. nih.gov Both copper(II) and magnesium Lewis acids have been used with these ligands, and a reversal of enantioselectivity was observed between the two metal complexes. nih.gov Excellent enantioselectivities were achieved using copper(II) as the Lewis acid. nih.gov More recently, a cascade Diels-Alder reaction coupled with an oxidative aromatization reaction was developed using a chiral 2-pyrone for the synthesis of cis-(-)-aminoindan-2-ol, showcasing a novel synthetic strategy. researchgate.net
Applications in Asymmetric Conjugate Additions
The development of chiral auxiliaries for asymmetric conjugate additions has also seen significant progress, with diastereoselectivities often greater than 99:1 being achieved. nih.gov Prolinamides derived from L-proline and chiral β-amino alcohols, including (1S,2R)-cis-1-amino-2-indanol, have been shown to be active bifunctional catalysts for the direct nitro-Michael addition of ketones to β-nitrostyrenes. core.ac.uk
The catalyst prepared from L-proline and (1S,2R)-cis-1-amino-2-indanol demonstrated the highest catalytic performance, yielding high syn-diastereoselectivities (up to 94% de) and good enantioselectivities (up to 80% ee). core.ac.ukcore.ac.uk It was found that the (1S,2R) configuration of the aminoindanol matched the (S)-configuration of the L-proline, enhancing the stereochemical control of the reaction. core.ac.uk This catalyst can also be recovered and reused. core.ac.uk
Mechanistic and Theoretical Studies on 1 Amino 2 Indanol and Its Catalytic Systems
Computational Chemistry and Spectroscopic Investigations
Computational modeling, particularly Density Functional Theory (DFT), alongside chiroptical spectroscopies like Vibrational Circular Dichroism (VCD), has provided deep insights into the conformational preferences, non-covalent interactions, and reactive pathways of 1-amino-2-indanol and its derivatives. These theoretical and spectroscopic studies are crucial for rationalizing experimental outcomes and for the future design of more efficient catalytic systems.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of this compound-based systems. By providing accurate calculations of molecular geometries, interaction energies, and reaction profiles, DFT helps to unravel complex chemical phenomena at the molecular level.
The formation of Schiff bases from this compound and aldehydes introduces the possibility of imine/enamine tautomerism, a critical factor influencing the reactivity and stability of these compounds. DFT calculations have been employed to explore this tautomeric equilibrium in detail.
A systematic study on Schiff bases derived from salicylaldehydes and (1R,2S)-1-amino-2-indanol provides robust evidence, supported by both experimental data and DFT-based calculations, for the existence of this tautomerism. nih.govnih.gov The research found that while oxazolidines can be formed under kinetic control, the corresponding imine structures are thermodynamically more stable. nih.gov DFT calculations were crucial in analyzing the relative energies of the tautomers. For instance, in a Schiff base formed with a substituted salicylaldehyde, the enamine structure is stabilized by an intramolecular hydrogen bond, making it more stable than a conformation lacking this interaction by approximately 9 kcal·mol⁻¹. mdpi.com
The tautomeric equilibrium can be influenced by substituents on the aldehyde. Analysis of bond distances in the solid state, compared with DFT calculations, confirms the prevalence of the enamine tautomer in many of these Schiff base derivatives. nih.gov
Table 1: Comparison of Calculated and Experimental Data on Imine/Enamine Tautomerism
| Compound/System | Method | Key Finding | Reference |
|---|---|---|---|
| Schiff bases from this compound and salicylaldehydes | DFT Calculations & X-ray Crystallography | Imine structures are thermodynamically controlled products, though kinetically formed oxazolidines can be isolated. | nih.gov |
| Substituted Salicylidene-aminoindanol | DFT Energy Calculations | The enamine tautomer is stabilized by an intramolecular H-bond, resulting in ~9 kcal·mol⁻¹ greater stability. | mdpi.com |
| Salicylidene-aminoindanol derivatives | Analysis of X-ray bond distances and DFT | Bond lengths (e.g., C2-C3, C4-O5, N1-C2) are consistent with an enamine structure in the solid state. | nih.gov |
Hydrogen bonding is a defining feature of this compound's structure and its interactions. The relative orientation of the amino and hydroxyl groups in the cis and trans diastereomers dictates the potential for intramolecular hydrogen bonding.
In the gas phase, the cis-1-amino-2-indanol diastereomer exists as two almost isoenergetic conformers, both featuring a "frustrated" intramolecular hydrogen bond between the hydroxyl (OH) and amino (NH₂) groups. researchgate.net In contrast, this intramolecular interaction is absent in the trans diastereomer due to the spatial separation of the functional groups. researchgate.netrsc.org
Table 2: DFT Findings on Hydrogen Bonding in this compound
| System | Environment | Key Finding | Reference |
|---|---|---|---|
| cis-1-Amino-2-indanol | Gas Phase | Forms a weak intramolecular hydrogen bond (OH···N). Exists as two low-energy conformers. | researchgate.netrsc.org |
| trans-1-Amino-2-indanol | Gas Phase | No intramolecular hydrogen bond is possible due to the stereochemistry. | researchgate.netrsc.org |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | DMSO-d6 Solution | Intermolecular H-bonds form with the solvent, disrupting the intramolecular H-bond. | nih.govx-mol.com |
| (1S,2R)-(-)-cis-1-Amino-2-indanol in DMSO | DFT Cluster Model | A model with two explicit DMSO molecules is required to accurately simulate experimental spectra and complex populations. | nih.govx-mol.comresearchgate.net |
DFT calculations are invaluable for predicting and rationalizing the stereochemical outcomes of reactions catalyzed by this compound-derived systems. By modeling the transition states of competing reaction pathways, researchers can determine the energetic factors that favor the formation of one enantiomer over the other.
In the enantioselective hydrogenation of ethyl pyruvate (B1213749) using a Pt/SiO₂ catalyst modified with chiral aminoindanols, DFT modeling was used to examine the interaction between the substrate and the chiral modifier. unlp.edu.ar Computational analysis of the noncovalent interactions within the complexes formed between ethyl pyruvate and (1S,2R)-(-)-cis-1-amino-2-indanol helped to explain the low enantiomeric excess (ee%) observed experimentally with this modifier. unlp.edu.ar The calculations of the interaction energies for different diastereomeric complexes allow for a prediction of the favored product, which can then be correlated with experimental results. unlp.edu.ar
Furthermore, DFT has been used to elucidate the mechanism and origin of diastereoselectivity in reactions such as the [3+2] annulation of aromatic aldimines with styrene (B11656) catalyzed by rare-earth complexes, where ligands derived from aminoindanol (B8576300) could be relevant. acs.org These theoretical studies provide a molecular-level understanding of how the catalyst's structure, including the rigid backbone of the this compound ligand, directs the stereochemical course of the reaction.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is an exceptionally sensitive probe of molecular stereochemistry and conformation in solution.
Studies on (1S,2R)-(-)-cis-1-amino-2-indanol in DMSO-d₆ have demonstrated the power of combining VCD spectroscopy with DFT calculations. nih.govx-mol.comu-psud.fr The experimental VCD spectrum shows clear signatures indicating that the intramolecular hydrogen bond present in the isolated molecule is broken in favor of intermolecular hydrogen bonds with the DMSO solvent molecules. nih.govx-mol.comresearchgate.net The DFT simulations were essential for interpreting these complex spectra, confirming that solute-solvent clusters are formed and allowing for the assignment of the observed spectral features. nih.govx-mol.com This synergy between VCD and DFT is crucial for understanding how the chiral structure of this compound is influenced by its immediate solvent environment. rsc.org
Infrared (IR) absorption spectroscopy provides complementary information to VCD by probing the vibrational modes of the molecule. When combined with DFT, it offers a detailed picture of molecular structure and bonding.
For (1S,2R)-(-)-cis-1-amino-2-indanol, the IR spectra in DMSO-d₆, like the VCD spectra, confirm the formation of intermolecular hydrogen bonds at the expense of the intramolecular one. nih.govx-mol.comresearchgate.net The characteristic stretching frequencies of the OH and NH groups are particularly sensitive to these hydrogen bonding interactions. DFT calculations are used to simulate the IR spectra of the isolated molecule and various solute-solvent clusters, allowing for a direct comparison with experimental data and a definitive assignment of the vibrational bands. nih.govx-mol.comresearchgate.net For instance, in Schiff bases derived from this compound, the presence or absence of a C=N stretching band in the IR spectrum can help distinguish between imine and cyclized oxazolidine (B1195125) structures. mdpi.com
Investigation of Hydrogen Bonding Interactions (Intra- and Intermolecular)
Laser-Induced Fluorescence and Resonance-Enhanced Two-Photon Ionization
Spectroscopic techniques such as Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Two-Photon Ionization (R2PI) have been employed to probe the conformational landscapes and non-covalent interactions of this compound, particularly in the context of chiral recognition. Studies on the complexation between (1R,2S)-(+)-cis-1-amino-2-indanol and the enantiomers of methyl lactate (B86563) in a supersonic jet provide insight into these interactions. researchgate.net
The R2PI excitation spectrum of bare (1R,2S)-(+)-cis-1-amino-2-indanol shows its transition origin at 36918 cm⁻¹. researchgate.net When complexed with R-methyl lactate and S-methyl lactate, new bands corresponding to the diastereomeric complexes appear at lower frequencies (red-shifted) in both LIF and R2PI spectra. researchgate.net For instance, IR-UV double resonance spectroscopy reveals that complexes with R-methyl lactate and S-methyl lactate exhibit distinct vibrational spectra in the O-H and N-H stretch regions, allowing for the characterization of their specific hydrogen-bonding networks. researchgate.net These spectroscopic methods are crucial for understanding how this compound recognizes other chiral molecules at a fundamental level, which is the basis of its function in enantioselective catalysis. researchgate.netresearchgate.net
Understanding Chiral Induction Mechanisms in Catalytic Systems
The effectiveness of this compound as a chiral modifier in heterogeneous catalysis is governed by a delicate balance of factors, including the physical properties of the catalyst support and the molecular architecture of the modifier itself.
Influence of Catalyst Particle Size and Modifier Structure
In the enantioselective hydrogenation of ethyl pyruvate using a Pt/SiO2 catalyst, the reaction has been shown to be structure-sensitive. conicet.gov.arconicet.gov.ar Research indicates that a Pt/SiO2 catalyst with an average platinum particle size of 6.5 nm yields the best results in terms of enantiomeric excess (ee). conicet.gov.arconicet.gov.ar When a catalyst with a smaller particle size was used under the same conditions, the enantiomeric excess obtained was almost zero. conicet.gov.ar
The molecular structure of the chiral modifier is paramount. A study comparing (1R,2S)-(+)-cis-1-amino-2-indanol with related structures like (S)-(+)-1-aminoindan and (S)-(+)-1-indanol in the hydrogenation of ethyl pyruvate demonstrated significant differences in performance. conicet.gov.ar While (S)-(+)-1-aminoindan yielded an ee of 63%, (S)-(+)-1-indanol produced a racemic mixture, and (1R,2S)-(+)-cis-1-amino-2-indanol exhibited an "erosion of enantiomeric excess" effect. conicet.gov.ar This highlights the critical role of the functional groups and their stereochemical arrangement. The presence of both the amino and hydroxyl groups in a cis configuration in this compound leads to different interactions with the substrate and catalyst surface compared to modifiers lacking one of these groups or having a different stereochemistry. conicet.gov.arunlp.edu.ar
Table 1: Comparison of Chiral Modifiers in the Hydrogenation of Ethyl Pyruvate on Pt/SiO₂
| Modifier | Enantiomeric Excess (ee) | Observation | Reference |
|---|---|---|---|
| (S)-(+)-1-aminoindan | 63% | Best performing modifier | conicet.gov.ar |
| (1R,2S)-(+)-cis-1-amino-2-indanol | ~20% (initially) | Erosion of enantiomeric excess observed | conicet.gov.ar |
Solvent Effects on Enantioselectivity
The choice of solvent significantly impacts the enantioselectivity of catalytic systems involving this compound and its derivatives. In the enantioselective acylation of meso-hydrobenzoin (B1201251) catalyzed by an aminophosphinite derivative of (1S,2R)-1-amino-2-indanol, aromatic hydrocarbon solvents were found to be most effective. acs.org
A systematic evaluation of different solvents revealed that conducting the reaction in toluene (B28343) at 0°C resulted in a 97% yield and a 95% ee. acs.org Benzene (B151609) also proved to be an effective solvent. acs.org In contrast, other solvents like mesitylene, cyclohexane, and chlorobenzene (B131634) led to lower yields and significantly reduced enantioselectivity. acs.org The solvent's ability to influence the conformation of the catalyst-substrate complex and stabilize transition states is a key factor in achieving high stereoselectivity.
Table 2: Effect of Solvent on Enantioselective Acylation of Hydrobenzoin
| Entry | Solvent | Catalyst Loading (mol %) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Propionitrile | 20 | 77 | 84 | acs.org |
| 2 | Toluene | 5 | 97 | 95 | acs.org |
| 3 | Benzene | 5 | 88 | 94 | acs.org |
| 4 | Benzene | 2.5 | 86 | 94 | acs.org |
| 5 | Mesitylene | 5 | 45 | 47 | acs.org |
| 6 | Cyclohexane | 5 | 18 | 44 | acs.org |
Erosion of Enantiomeric Excess in Catalytic Systems
A notable phenomenon observed in catalytic systems using (1R,2S)-(+)-cis-1-amino-2-indanol as a modifier is the "erosion" of the enantiomeric excess over time. In the hydrogenation of ethyl pyruvate over a Pt/SiO₂ catalyst, ee values of approximately 20% were measured in the initial stages (up to 45 minutes) of the reaction. conicet.gov.ar However, as the reaction progressed and conversion increased, the ee was observed to decay. conicet.gov.ar This erosion suggests that factors such as product inhibition, changes in the catalyst surface, or secondary reactions might be racemizing the product or altering the chiral environment of the catalytic system as the reaction proceeds.
Mechanistic Studies on Specific Reactions
Understanding the step-by-step pathway of reactions involving this compound is essential for optimizing reaction conditions and improving yields and selectivity.
Proposed Mechanisms for Ritter-Type Reactions
The Ritter-type reaction is a practical and widely used method for synthesizing cis-1-amino-2-indanol from indene (B144670) oxide. mdpi.com Mechanistic studies propose a pathway that explains the high cis-selectivity of the reaction. mdpi.comresearchgate.net
The proposed mechanism begins with the acid-catalyzed opening of the epoxide ring of indene oxide in the presence of a strong acid like sulfuric acid. mdpi.com This generates a carbocation intermediate. mdpi.comorganic-chemistry.org This carbocation is then trapped by the nitrile (e.g., acetonitrile), acting as a nucleophile, to form a mixture of cis- and trans-nitrilium ions. mdpi.com A key feature of the mechanism is the equilibrium between these cis- and trans-nitrilium ion diastereomers. The equilibrium is driven towards the cis isomer because it undergoes a rapid and irreversible intramolecular cyclization to form a stable oxazoline (B21484) intermediate. mdpi.com This fast cyclization of the cis-nitrilium ion effectively removes it from the equilibrium, thereby ensuring the high stereoselectivity of the process. The final step is the hydrolysis of the oxazoline ring under acidic conditions to yield the desired cis-1-amino-2-indanol. mdpi.com This mechanism clarifies how the chiral information from the C2 carbon of the indene oxide is effectively transferred to the final product without epimerization. mdpi.com
Diastereoconvergent Syntheses
One prominent study showcases the use of (1S,2R)-1-amino-2-indanol in an enantio- and diastereoconvergent cyclocondensation with stereoisomeric mixtures of cyclohexanone-based δ-keto-acid derivatives. nih.gov This process allows for the generation of up to four stereocenters with a defined configuration in a single synthetic step, yielding enantiopure cis-decahydroquinolines. nih.gov The reaction proceeds through dynamic kinetic resolution and/or desymmetrization of enantiotopic groups, highlighting the ability of the chiral auxiliary to control the stereochemical outcome regardless of the stereochemistry of one of the reactants. nih.gov
The cyclocondensation of (1S,2R)-1-amino-2-indanol with a mixture of diastereomers of a δ-keto-acid, for instance, leads to the formation of a tetracyclic lactam as a single diastereomer. This transformation underscores the efficiency of the diastereoconvergent process, where the chiral information from the this compound moiety dictates the formation of the new stereocenters.
A detailed analysis of the stereochemical outcome of these reactions has been presented, providing insight into the mechanism of diastereoconvergence. nih.gov The successful application of this methodology provides facile access to complex molecular architectures, such as the alkaloids of the myrioxazine family, from readily available starting materials. nih.gov
The table below summarizes the key aspects of a representative diastereoconvergent cyclocondensation reaction involving (1S,2R)-1-amino-2-indanol.
| Reactants | Chiral Auxiliary | Product | Key Features | Ref |
| Stereoisomeric mixtures of cyclohexanone-based δ-keto-acid derivatives | (1S,2R)-1-Amino-2-indanol | Enantiopure 8-substituted cis-decahydroquinolines | Generates up to four stereocenters in a single step; Involves dynamic kinetic resolution/desymmetrization. | nih.gov |
While the primary literature prominently features this compound as a crucial component in inducing diastereoconvergence in reactions to form complex products, reports on the diastereoconvergent synthesis of this compound itself are less common. The focus has largely been on its application as a powerful chiral auxiliary.
1 Amino 2 Indanol in Organocatalysis
Design and Development of Aminoindanol-Based Organocatalysts
The effectiveness of 1-amino-2-indanol as a chiral building block for organocatalysts stems from its unique structural and chemical properties. beilstein-journals.org Its rigid indane skeleton reduces conformational flexibility, which is crucial for creating a well-defined chiral environment necessary for high enantioselectivity. nih.gov This rigidity allows for more effective transition state control compared to more flexible backbones like those derived from phenylglycinol. nih.gov
The development of organocatalysts based on this scaffold involves the derivatization of its amino and/or hydroxyl groups to incorporate catalytically active moieties. beilstein-journals.org Common strategies include integrating the aminoindanol (B8576300) core into hydrogen-bonding catalysts such as (thio)ureas and squaramides. beilstein-journals.orgresearchgate.netasymmetricorganocatalysis.comnih.gov For instance, reacting the amino group with an isothiocyanate creates a thiourea (B124793) catalyst, a class of compounds known for its ability to activate electrophiles through hydrogen bonding. beilstein-journals.org Researchers have designed and synthesized a variety of these catalysts, including those with charged substituents like N-alkylpyridinium ions, to enhance their acidity and catalytic activity in nonpolar media. acs.orgnsf.gov
Another approach involves modifying the hydroxyl group. Phosphinite derivatives of aminoindanol have been developed as effective catalysts for reactions like the enantioselective acylation of diols. organic-chemistry.orgacs.org These catalysts are often easily prepared in a few steps from commercially available (1S,2R)-aminoindanol. acs.org The aminoindanol framework has also been incorporated as a structural linker in more complex cooperative catalysts, such as those combining thiourea and urea (B33335) moieties, which have shown high efficiency in asymmetric Mannich reactions. beilstein-journals.org
Bifunctionality Conferred by the Aminoindanol Moiety
A key feature of organocatalysts derived from this compound is their capacity for bifunctional activation. beilstein-journals.org A bifunctional catalyst possesses two distinct functional groups that can interact simultaneously with the reactants, leading to a more organized and stabilized transition state, thereby enhancing both reactivity and selectivity. beilstein-journals.orgresearchgate.net
In aminoindanol-based catalysts, such as thioureas and squaramides, the scaffold provides a chiral backbone that positions the catalytically active groups for optimal interaction with the substrates. beilstein-journals.orgnih.gov The thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the electrophilic partner (e.g., a nitroalkene). Simultaneously, another functional group on the catalyst, or even the substrate itself when it possesses a basic site, can interact with the nucleophile. beilstein-journals.org The rigid aminoindanol core ensures that these interactions occur in a highly controlled, chiral environment. nih.govbeilstein-journals.org For example, in the Friedel-Crafts alkylation of indoles, the thiourea group activates the nitroalkene via two hydrogen bonds to the nitro group, while the indole's N-H proton can interact with a basic site, facilitating a selective approach of the reactants. researchgate.net This dual activation model is a recurring theme that explains the high efficiency and enantioselectivity observed with many aminoindanol-derived organocatalysts. beilstein-journals.orgasymmetricorganocatalysis.com
Applications in Enantioselective Organic Transformations
The well-defined chiral environment and bifunctional capabilities of this compound-based organocatalysts have led to their successful application in a wide array of enantioselective organic transformations. beilstein-journals.orgasymmetricorganocatalysis.comnih.gov These catalysts have proven particularly effective in reactions that form new carbon-carbon bonds, a fundamental objective in organic synthesis. acs.org
The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes represents a significant application of aminoindanol-based organocatalysts. beilstein-journals.org The first organocatalytic version of this reaction utilized a thiourea derivative prepared from cis-(1R,2S)-aminoindanol. beilstein-journals.org This catalyst effectively promoted the reaction between various indole (B1671886) derivatives and nitroalkenes, yielding optically active 2-indolyl-1-nitro compounds with high yields and enantioselectivities. beilstein-journals.org
Subsequent developments focused on enhancing catalyst activity. By incorporating charged groups, such as methylated pyridinium (B92312) ions, into the thiourea structure, researchers created more acidic and reactive catalysts. acs.orgnsf.gov These charged catalysts, derived from (1S,2R)-1-amino-2-indanol, accelerated the Friedel-Crafts reaction of indoles with trans-β-nitrostyrenes, achieving good yields and enantioselectivities without the need for an additional hydrogen bond donor site. acs.org
Table 1: Enantioselective Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene Catalyzed by an Aminoindanol-Derived Thiourea
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 10 | CH₂Cl₂ | -60 | 85 | 89 | beilstein-journals.org |
| 10 | Toluene (B28343) | -60 | 80 | 83 | beilstein-journals.org |
| 5 | CDCl₃ | -35 | 76 | 91 | nsf.gov |
| 2.5 | CDCl₃ | -35 | 71 | 91 | nsf.gov |
Note: Data represents selected findings from the referenced literature and may not be exhaustive.
The asymmetric aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a powerful method for synthesizing chiral 1,2-diamines. Organocatalysts derived from this compound have been successfully employed in this transformation. beilstein-journals.org For example, an N-sulfinyl urea organocatalyst incorporating the aminoindanol scaffold was developed for the enantioselective aza-Henry reaction. chemicalbook.com The rigid framework of the indanol was shown to be crucial for achieving high diastereo- and enantioselectivity in the formation of the nitro-amine products. beilstein-journals.org These catalysts facilitate a bifunctional activation where the urea moiety activates the nitroalkane, and the sulfinyl group likely interacts with the imine, all within the chiral environment provided by the aminoindanol backbone. beilstein-journals.org
Table 2: Asymmetric Aza-Henry Reaction Catalyzed by an Aminoindanol-Derived Sulfinyl Urea
| Imine Substrate | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| N-PMP-phenylmethanimine | Nitromethane | 98 | - | 99 | beilstein-journals.org |
| N-PMP-(4-chlorophenyl)methanimine | Nitromethane | 95 | - | 99 | beilstein-journals.org |
| N-PMP-(4-methoxyphenyl)methanimine | Nitromethane | 99 | - | 99 | beilstein-journals.org |
| N-PMP-phenylmethanimine | Nitroethane | 99 | 98:2 | 99 (syn) | beilstein-journals.org |
Note: PMP = p-methoxyphenyl. Data sourced from illustrative examples in the referenced literature.
The addition of indoles to activated carbonyl compounds, such as trifluoromethyl ketones, provides access to chiral tertiary alcohols, which are valuable synthetic intermediates. The organocatalytic asymmetric hydroxyalkylation of indoles with these ketones has been achieved using catalysts derived from this compound. Research has shown that applying high pressure (e.g., 8 kbar) can significantly accelerate this reaction, allowing for lower catalyst loadings while maintaining high yields and enantioselectivities of up to 90% ee. uw.edu.pl In one study, the product derived from the reaction with (1S,2R)-cis-1-amino-2-indanol was used to determine the absolute configuration of the newly formed stereocenter via X-ray analysis. uw.edu.pl
Aminoindanol-derived organocatalysts are also effective in promoting the conjugate addition (Michael reaction) of ketones to nitroalkenes. researchgate.net Prolinamide catalysts, prepared from L-proline and chiral β-amino alcohols like (1S,2R)-cis-1-amino-2-indanol, have been identified as highly active bifunctional catalysts for this transformation. researchgate.net
In the reaction between ketones and β-nitrostyrenes, the catalyst derived from L-proline and (1S,2R)-cis-1-amino-2-indanol demonstrated superior performance. researchgate.net It is proposed that the catalyst operates through a transition state involving hydrogen bonding between the catalyst and the nitroalkene, while the enamine, formed from the ketone and the proline moiety, attacks the activated electrophile. This dual activation leads to products with high syn-diastereoselectivity and good enantioselectivity. researchgate.net
Table 3: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene Catalyzed by an L-Prolinamide Derived from (1S,2R)-cis-1-Amino-2-indanol
| Ketone | Solvent | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | NMP | 98 (syn) | 81 (syn) | |
| Cyclopentanone | NMP | 92 (syn) | 78 (syn) | |
| Acetone | NMP | - | 60 | |
| 3-Pentanone | NMP | 94 (syn) | 80 (syn) | researchgate.net |
Note: NMP = N-Methyl-2-pyrrolidone. Reactions were performed at room temperature. Data sourced from the referenced literature.
Asymmetric Hydroxyalkylation of Indoles
High-Pressure Mediated Organocatalysis
The application of high pressure in organocatalysis has emerged as a powerful tool to enhance reaction rates, improve yields, and influence stereoselectivity. High-pressure conditions can significantly affect the activation volume of a reaction, favoring transformations that proceed through a more compact transition state. In the context of organocatalysis featuring this compound and its derivatives, high-pressure techniques have been instrumental in achieving transformations that are otherwise inefficient under atmospheric conditions.
Research in this area has demonstrated that hydrostatic pressure has a notable effect on the rate of certain organocatalytic reactions. uw.edu.pl This methodology is particularly useful for synthesizing compounds that are difficult to obtain using classical approaches. uw.edu.pl The use of high pressure can broaden the scope of many important chemical reactions, offering new possibilities in asymmetric synthesis. uw.edu.pl
One significant application of high-pressure mediated organocatalysis involving this compound is in the cyclization of γ-ketoesters. Specifically, a high-pressure promoted cyclization of a γ-ketoester with (1S,2R)-cis-1-amino-2-indanol has been developed to form a product with two five-membered rings. uw.edu.pl This reaction proceeds with high diastereoselectivity, affording a single diastereomer in high yield. uw.edu.pl The resulting bicyclic compound was instrumental in determining the absolute configuration of products from related reactions via X-ray structural analysis. uw.edu.pl
While direct catalysis by this compound under high pressure is a key area of investigation, the compound has also been utilized as a crucial tool for stereochemical determination in high-pressure organocatalytic reactions. For instance, in the high-pressure accelerated organocatalytic Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones, (1S,2R)-cis-1-amino-2-indanol was used to derivatize the product. uw.edu.pl This allowed for the unambiguous determination of the product's absolute configuration, showcasing the continued importance of this compound in complex asymmetric transformations under non-classical conditions. uw.edu.pl
The following table summarizes the key findings for the high-pressure mediated cyclization reaction.
| Reactants | Product | Pressure | Yield | Diastereoselectivity | Reference |
| γ-ketoester + (1S,2R)-cis-1-amino-2-indanol | Bicyclic compound with two five-membered rings | High | High | Single diastereomer | uw.edu.pl |
1 Amino 2 Indanol As a Scaffold for Bioactive Molecules
Incorporation into HIV Protease Inhibitors (e.g., Indinavir)
The most prominent application of 1-amino-2-indanol in medicinal chemistry is as a key structural component of Indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. alkalisci.comsigmaaldrich.comchemicalbook.com The development of Indinavir was a significant milestone in the treatment of Acquired Immunodeficiency Syndrome (AIDS). mdpi.com The cis-1-amino-2-indanol moiety serves as a crucial building block, and its specific stereochemistry is essential for the drug's therapeutic effect. mdpi.comresearchgate.net
The synthesis of Indinavir requires the enantiomerically pure (1S, 2R)-1-amino-2-indanol. tubitak.gov.tr This specific isomer acts as a chiral auxiliary during the synthesis, inducing the correct stereochemistry at other chiral centers within the final drug molecule. researchgate.net Out of 32 possible stereoisomers of Indinavir, only the single stereoisomer containing the (1S, 2R)-1-amino-2-indanol scaffold exhibits the desired potent inhibitory activity against the HIV protease. researchgate.net This highlights the critical role of the this compound core in establishing the precise molecular architecture required for effective binding to the enzyme's active site. smolecule.com
Scaffold for Aspartic Protease Inhibitors (e.g., Plasmepsin II)
The utility of the this compound scaffold extends to other aspartic protease inhibitors, notably those targeting plasmepsins, enzymes crucial for the survival of the malaria parasite, Plasmodium falciparum. acs.org Aspartic proteases like Plasmepsin I and Plasmepsin II are involved in the degradation of hemoglobin and are considered promising targets for new antimalarial drugs. acs.orgnacchemical.com
Research has shown that incorporating the (1S,2R)-1-amino-2-indanol moiety into inhibitor designs can significantly enhance their affinity for Plasmepsin II. acs.org In one study, replacing a valine methylamide group with (1S,2R)-1-amino-2-indanol in the P2/P2' positions of a C2-symmetric inhibitor resulted in a 40-fold increase in affinity for Plasmepsin II. acs.org This demonstrates the effectiveness of the rigid indanol scaffold in optimizing the interaction with the enzyme's active site. Further modifications of this scaffold have led to the discovery of potent inhibitors for Plasmepsin I, II, and IV. diva-portal.org
For instance, the inhibitor KNI-10006, which incorporates (1S,2R)-aminoindanol, displayed potent inhibitory activity against Plasmepsins involved in hemoglobin degradation. nih.gov This line of research underscores the adaptability of the this compound scaffold for designing inhibitors against various aspartic proteases.
Derivatives as Aggrecanase Inhibitors
Derivatives of this compound have also been successfully developed as inhibitors of aggrecanases, a family of enzymes implicated in the degradation of cartilage in osteoarthritis. nih.govconicet.gov.ar Specifically, ADAMTS-4 and ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs) are key targets for therapeutic intervention in this debilitating disease. nih.gov
A series of compounds based on a cis-(1S,2R)-amino-2-indanol scaffold have been reported as potent and selective inhibitors of aggrecanase activity. nih.govnih.gov Crystal structure analysis of these inhibitors bound to the catalytic domain of ADAMTS-5 has provided insights into the molecular basis for their selectivity. nih.gov
Design Principles for Selectivity and Oral Bioavailability
The design of selective and orally bioavailable aggrecanase inhibitors based on the this compound scaffold has been guided by several key principles. Initially, a pharmacophore model of the P1' site specific for aggrecanase was developed. nih.gov The incorporation of a cis-(1S)(2R)-amino-2-indanol scaffold as a conformationally constrained mimic of a tyrosine residue at the P2' position proved to be a critical design element. nih.gov
Further optimization of this scaffold led to the development of potent, selective, and orally bioavailable inhibitors. nih.gov The selectivity of these inhibitors is not driven by a single strong interaction but rather by a combination of subtle factors. nih.gov These include the formation of a netted hydrogen bond network involving the hydroxyl and amide groups of the indanol moiety with backbone residues of the enzyme, as well as considerations of ring rigidity, pocket size, and protein conformational flexibility. nih.gov Unlike many metalloproteinase inhibitors that rely on zinc-chelating groups and often suffer from poor metabolic stability, some of these aggrecanase inhibitors feature a carboxylate zinc-binding group, contributing to their good oral bioavailability. researchgate.netresearchgate.net
Applications in Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Other Therapeutic Agents
The versatility of the this compound scaffold is further demonstrated by its application in the development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders. chemimpex.com The chiral nature of this compound is instrumental in creating compounds with the specific stereochemistry required for enhanced pharmacological efficacy in targeting neurological disorders. chemimpex.comchemimpex.com For example, it has been used in the formal synthesis of the antidepressants (-)-femoxetine and (-)-paroxetine. core.ac.uk
Potential in Anti-inflammatory, Analgesic, and Antiprotozoal Agents
Beyond its established roles, the this compound scaffold shows promise in the development of drugs with anti-inflammatory, analgesic (pain-relieving), and antiprotozoal properties. researchgate.netguidechem.com Indanol derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and CNS depressant effects. ajpsonline.com The compound itself has been noted for its potential anti-inflammatory and analgesic effects. guidechem.com Furthermore, derivatives of this compound have been investigated for their potential as antiprotozoal agents, with some showing activity against various parasitic organisms. researchgate.netresearchgate.net Recent research has also demonstrated that sulfolane-based vicinal amino alcohols, which share structural similarities, exhibit promising anti-inflammatory, analgesic, and antiprotozoal activities. researchgate.net
Q & A
Q. What are the established synthetic routes for preparing enantiomerically pure 1-Amino-2-indanol, and how do they differ in methodology?
Enantiomerically pure this compound (e.g., (1S,2R)- or (1R,2S)-isomers) can be synthesized via two primary routes:
- Biocatalytic asymmetric synthesis : A lipase (e.g., Pseudomonas sp.) resolves α-acetoxyindanone intermediates, followed by reductive amination to yield the trans-isomer. The cis-isomer is obtained via ω-transaminase (ATA)-mediated kinetic resolution of racemic mixtures .
- Chemical resolution : Racemic trans-1-amino-2-indanol is converted to cis-isomers through benzoylation, crystallization, and acid hydrolysis, ensuring optical purity >98% .
Key considerations : Enzymatic methods favor scalability and stereoselectivity, while chemical routes offer flexibility in isomer interconversion.
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Chiral HPLC or GC : Resolves enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives), with validation via comparison to authentic standards .
- Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric excess (e.g., (1S,2R)-isomer: [α]D = +42° in methanol) .
- NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations distinguish cis/trans configurations .
Advanced Research Questions
Q. How can researchers optimize biocatalytic synthesis of this compound to improve enantiomeric excess (ee) and yield?
- Substrate engineering : Modify α-acetoxyindanone with electron-withdrawing groups to enhance enzymatic recognition .
- Additive screening : γ-Cyclodextrin improves ee by selectively binding the desired isomer, preventing deamination (e.g., from 35% to 96% ee in Vibrio fluvialis transaminase reactions) .
- Enzyme immobilization : Stabilize ω-transaminases on solid supports to enhance reusability and reaction consistency .
Q. What experimental design is appropriate for analyzing the interaction of reaction parameters (e.g., temperature, pH, enzyme loading) on this compound synthesis?
A mixed-design ANOVA is suitable to evaluate:
- Independent variables : Temperature (continuous), pH (nominal), enzyme loading (ratio).
- Dependent variables : Yield (continuous), ee (ratio).
- Hypotheses :
Q. How should researchers address contradictory data in stereochemical assignments of this compound derivatives?
- Cross-validation : Combine X-ray crystallography (definitive configuration) with computational modeling (DFT for energy-minimized structures) to resolve discrepancies .
- Systematic error analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
